molecular formula C16H28N4O2 B6979417 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one

3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one

Cat. No.: B6979417
M. Wt: 308.42 g/mol
InChI Key: SUUVFAFLFQNCEO-UHFFFAOYSA-N
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Description

3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrrolidine ring, and a heptanone chain

Properties

IUPAC Name

3-ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-3-5-6-13(4-2)9-16(22)19-8-7-15(11-19)20-10-14(12-21)17-18-20/h10,13,15,21H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUVFAFLFQNCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(=O)N1CCC(C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a , involving an aldehyde, an amine, and a ketone.

    Coupling of the Rings: The triazole and pyrrolidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.

    Introduction of the Heptanone Chain: The final step involves the addition of the heptanone chain, which can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: 3-Ethyl-1-[3-[4-(carboxyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one.

    Reduction: 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-ol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one: Similar structure but lacks the ethyl group.

    3-Ethyl-1-[3-[4-(methyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one is unique due to the presence of both the ethyl and hydroxymethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

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